Liproxstatin-1 is a synthetic compound that serves as a potent inhibitor of ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation. This compound is particularly noted for its ability to inhibit mitochondrial lipid peroxidation, restore the expression of glutathione, and enhance the activity of glutathione peroxidase 4. Liproxstatin-1 is recognized for its neuroprotective properties, particularly in models of central nervous system injuries and ischemia/reperfusion events .
Liproxstatin-1 acts as a ferroptosis inhibitor by suppressing lipid peroxidation, the accumulation of fat-based peroxides within cells that triggers ferroptosis [, ]. Studies suggest it may achieve this by either directly scavenging these peroxides or by modulating cellular pathways involved in their production or elimination []. Further research is needed to fully elucidate the precise mechanism.
Liproxstatin-1 functions primarily through its reactivity with peroxyl radicals, which contributes to its role as a radical-trapping antioxidant. The compound reacts with lipid hydroperoxides, thereby slowing down their accumulation and preventing oxidative stress in cells. This mechanism is crucial in mitigating ferroptosis, as it helps maintain cellular integrity in conditions where oxidative damage is prevalent .
The biological activity of liproxstatin-1 has been extensively studied in various contexts, particularly in relation to neuroprotection and cardioprotection. In oligodendrocytes, liproxstatin-1 has been shown to effectively inhibit ferroptosis induced by glutathione peroxidase 4 inhibition. In cardiac models, it reduces myocardial infarct sizes and preserves mitochondrial function during ischemia/reperfusion injury by decreasing levels of voltage-dependent anion channel 1 and restoring glutathione peroxidase 4 levels . Furthermore, it exhibits anti-inflammatory effects by reducing oxidative stress markers and improving neuronal health in models of inflammation .
Liproxstatin-1 can be synthesized through multi-step organic synthesis techniques involving the formation of spiroquinoxalinamine derivatives. The synthesis typically involves the reaction of specific precursor compounds under controlled conditions to yield the final product. Detailed methodologies can vary but generally focus on optimizing yield and purity through various reaction conditions and purification techniques .
Liproxstatin-1 has several promising applications in biomedical research and potential therapeutic contexts:
Interaction studies have demonstrated that liproxstatin-1 interacts with various cellular pathways involved in oxidative stress response. It has been shown to restore levels of critical proteins involved in ferroptosis regulation, such as glutathione and glutathione peroxidase 4. Additionally, liproxstatin-1's protective effects against reactive oxygen species accumulation highlight its role as an effective therapeutic agent against oxidative damage .
Liproxstatin-1 shares similarities with other compounds known for their roles in inhibiting ferroptosis. Below is a comparison highlighting its uniqueness:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Ferrostatin-1 | Radical-trapping antioxidant | Earlier discovery; widely studied for similar effects |
| Erastin | Induces ferroptosis via cysteine depletion | Different mechanism; promotes cell death rather than protection |
| Deferoxamine | Iron chelator | Focuses on iron metabolism rather than direct antioxidant effects |
| RSL3 | Inhibits glutathione peroxidase 4 | Induces ferroptosis rather than preventing it |
Liproxstatin-1 stands out due to its potent inhibition of lipid peroxidation specifically within mitochondrial contexts while also restoring critical antioxidant defenses .
Liproxstatin-1 (chemical name: N-[(3-chlorophenyl)methyl]-spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine) is a spiroquinoxalinamine derivative with a molecular formula of C₁₉H₂₁ClN₄ and a molecular weight of 340.85 g/mol. Its structure features a spirocyclic core combining a piperidine ring fused to a quinoxaline moiety, with a 3-chlorobenzyl substituent at the 3'-amine position (Figure 1). The spiro architecture imposes steric constraints that influence its radical-trapping activity.
Table 1: Key structural identifiers of Liproxstatin-1
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁ClN₄ |
| Molecular Weight | 340.85 g/mol |
| CAS Registry Number | 950455-15-9 |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine |
The chlorine atom at the para position of the benzyl group enhances lipid solubility, facilitating membrane penetration. X-ray crystallography and NMR studies confirm the spirocyclic conformation, which stabilizes the molecule’s redox-active amine group.
Liproxstatin-1 is synthesized via a multicomponent reaction involving:
The reaction proceeds through a [Ugi-type mechanism], forming the spirocyclic quinoxaline core (Scheme 1). Post-synthetic purification employs reverse-phase HPLC, yielding >98% purity.
Table 2: Key synthetic parameters
| Component | Role | Reaction Conditions |
|---|---|---|
| 1,2-Diaminobenzene | Quinoxaline precursor | 60°C, anhydrous DMF |
| Cyclohexanone | Spiro-ring formation | TMSCl catalyst |
| 3-Chlorobenzyl isocyanide | Benzyl substituent source | 24-hour stirring |
Analytical profiling via LC-MS (ESI+) confirms the molecular ion peak at m/z 341.1 [M+H]⁺, with UV-Vis maxima at 232, 276, and 314 nm.
Liproxstatin-1 exhibits limited aqueous solubility (<1 mg/mL in water) but dissolves in polar aprotic solvents like DMSO (10 mg/mL) and ethanol (2.39 mg/mL with sonication). Its LogP value of 3.2 ± 0.3 predicts moderate lipophilicity, aligning with its ability to partition into lipid membranes.
Table 3: Solubility and stability data
| Solvent | Solubility (mg/mL) | Stability (25°C) |
|---|---|---|
| Water | <1 | Unstable |
| DMSO | 10.5 | Stable (6 months) |
| Ethanol | 2.39 (warmed) | Stable (1 month) |
Stability studies show degradation under oxidative conditions (t₁/₂ = 4.6 hours in H₂O₂), but the compound remains intact at -20°C for >4 years. The pKa of the secondary amine is estimated at 8.9 ± 0.2, favoring protonation in physiological pH.
Liproxstatin-1 inhibits lipid peroxidation by donating hydrogen atoms to peroxyl radicals (ROO- ), forming stabilized aminyl radicals. Density functional theory (DFT) calculations reveal a bond dissociation enthalpy (BDE) of 82.7 kcal/mol for the N–H bond, lower than α-tocopherol (86 kcal/mol), explaining its superior radical-trapping efficiency in lipid bilayers.
Key computational insights:
Table 4: Computational parameters
| Parameter | Value | Method |
|---|---|---|
| N–H BDE | 82.7 kcal/mol | CBS-QB3 |
| Partition coefficient (LogP) | 3.2 ± 0.3 | DFT/Monte Carlo |
| Solvation energy (ΔG_solv) | -12.4 kcal/mol | COSMO-RS |
These findings position Liproxstatin-1 as a mechanistically unique antioxidant, combining structural rigidity with targeted lipid peroxidation inhibition.